molecular formula C19H12N2O5 B14241030 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione CAS No. 389574-76-9

3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione

Cat. No.: B14241030
CAS No.: 389574-76-9
M. Wt: 348.3 g/mol
InChI Key: KDHJLNLMIQWDLP-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable methods such as the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers. This method includes the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds . Another industrial method involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrrolo[1,2-a]quinoxaline system, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research and industrial applications .

Properties

CAS No.

389574-76-9

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione

InChI

InChI=1S/C19H12N2O5/c1-26-11-8-6-10(7-9-11)16(22)14-15-18(24)20-12-4-2-3-5-13(12)21(15)19(25)17(14)23/h2-9H,1H3,(H,20,24)

InChI Key

KDHJLNLMIQWDLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O

Origin of Product

United States

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